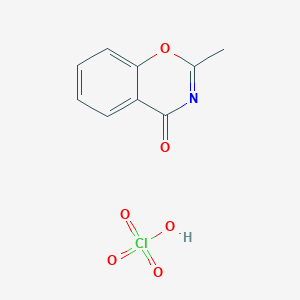
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate is a synthetic compound belonging to the benzoxazinone class of heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate typically involves the reaction of anthranilic acid with acetic anhydride. This reaction leads to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives . Another method involves the use of cyanuric chloride and dimethylformamide as cyclizing agents, which allows for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives without the need for traditional heating or microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, benzoyl chlorides, and iminium cations. Dimethylformamide and triethylamine are often used as solvents and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with acyl chlorides can lead to the formation of various 2-substituted benzoxazinone derivatives .
Applications De Recherche Scientifique
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate involves the inhibition of bacterial growth. It targets specific enzymes and pathways in bacteria, leading to the disruption of essential cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4H-3,1-Benzoxazin-4-one: Another benzoxazinone derivative with similar antimicrobial properties.
6-Iodo-2,4-Dihydro-1H-3,1-Benzoxazine-2,4-Dione: A benzoxazine derivative with different substituents and properties.
8-Amino-3,4-Dihydro-2H-1,4-Benzoxazin-3-One: A compound with an amino group that exhibits different biological activities.
Uniqueness
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate is unique due to its specific substitution pattern and perchlorate group, which confer distinct chemical and biological properties. Its ability to inhibit a broad spectrum of bacteria makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
54789-70-7 |
|---|---|
Formule moléculaire |
C9H8ClNO6 |
Poids moléculaire |
261.61 g/mol |
Nom IUPAC |
2-methyl-1,3-benzoxazin-4-one;perchloric acid |
InChI |
InChI=1S/C9H7NO2.ClHO4/c1-6-10-9(11)7-4-2-3-5-8(7)12-6;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5) |
Clé InChI |
PLSSPOPGLJZUIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)C2=CC=CC=C2O1.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















